4-Methoxy Estrone-13C,d3

Overview

Description

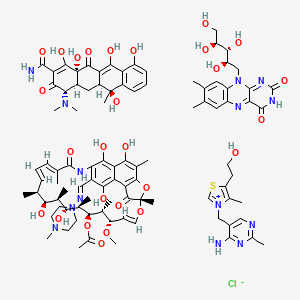

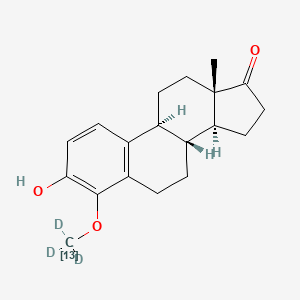

4-Methoxy Estrone-13C,d3 is a synthetic estrogenic compound that is chemically modified to contain three deuterium atoms and a carbon-13 isotope . It has an empirical formula of 13CC18D3H21O3 and a molecular weight of 304.40 .

Molecular Structure Analysis

The molecular structure of 4-Methoxy Estrone-13C,d3 can be represented by the SMILES string [2H]13C([2H])Oc1c(O)ccc2C3CC[C@@]4©C(CCC4=O)C3CCc12 .Physical And Chemical Properties Analysis

4-Methoxy Estrone-13C,d3 has a molecular weight of 284.4 g/mol, a melting point of 167-169°C, and a boiling point of 441.3°C at 760 mmHg .Scientific Research Applications

Metabolism Studies

4-Methoxy-13C,d3-estrone: is utilized in metabolism studies to investigate the metabolic pathways of estrogenic compounds. Its stable isotope labeling allows for the tracking of metabolic changes without altering the biological system’s natural processes .

Pharmacokinetics

Researchers employ this compound to study the pharmacokinetics of estrogens. The isotopic labeling helps in the precise quantification and monitoring of drug levels in biological samples over time .

Environmental Impact Analysis

The compound’s stability under various environmental conditions makes it suitable for studying the environmental impact of estrogenic substances, including their persistence and degradation .

Toxicology

In toxicological research, 4-Methoxy-13C,d3-estrone aids in understanding the toxic effects and safety profiles of estrogen-like compounds, especially in the context of endocrine disruption .

Analytical Method Development

The compound is used in the development of analytical methods for detecting and quantifying estrogens in biological and environmental samples, leveraging techniques like mass spectrometry .

Disease Research

It has applications in disease research, particularly in studying diseases influenced by estrogen levels, such as certain cancers and hormonal disorders .

Drug Development

4-Methoxy-13C,d3-estrone: serves as a reference material in the development of new pharmaceuticals, especially those targeting estrogen receptors or related pathways .

Biochemical Research

Finally, this compound is instrumental in biochemical research for elucidating the structure-activity relationships of estrogenic molecules and their interactions with various biomolecules .

Mechanism of Action

While the specific mechanism of action for 4-Methoxy Estrone-13C,d3 is not provided, it is known that estrogens like estrone enter the cells of responsive tissues where they interact with estrogen receptors. The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Safety and Hazards

properties

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-4-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEXVLNGOBYUEW-VWXYHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746289 | |

| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-13C,d3-estrone | |

CAS RN |

1217437-34-7 | |

| Record name | 3-Hydroxy-4-[(~13~C,~2~H_3_)methyloxy]estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217437-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

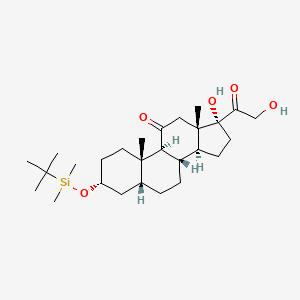

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)

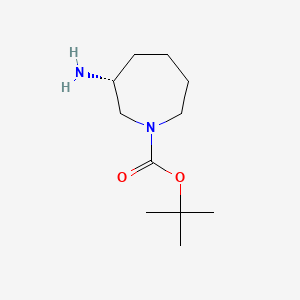

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)